
1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a common structure in many biologically active molecules and pharmaceuticals . The molecule also features a difluoromethylthio group attached to a benzoyl group, which could potentially influence its reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of their bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the difluoromethylthio group could potentially undergo various transformations under suitable conditions . The indoline and carboxamide groups might also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility, melting point, and boiling point could be predicted based on its functional groups .Aplicaciones Científicas De Investigación
Synthesis and Chemical Modification
Compounds similar to "1-(2-((difluoromethyl)thio)benzoyl)-N-methylindoline-2-carboxamide" are often subjects of chemical synthesis and modification research. For example, research on acylation of tertiary amides forming 1-acyloxyiminium salts and 1-acyloxyenamines indicates a broader interest in modifying carboxamide compounds to explore new chemical entities (Bottomley & Boyd, 1980). This type of research is foundational for discovering new compounds with potential applications in various scientific fields.
Potential Antibacterial Applications
The synthesis and characterization of compounds bearing similarities to the target compound, like 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, demonstrate the potential antibacterial activity of such molecules. These studies often involve the crystallization, elemental analysis, and evaluation of their biological activities, indicating the broad interest in discovering new antibacterial agents (Adam et al., 2016).
Application in Organic Synthesis
Research on the iron-catalyzed ortho-alkylation of carboxamides showcases the utility of these compounds in the field of organic synthesis. The ability to achieve direct ortho-alkylation in high yields underlines the importance of such chemical transformations in developing new synthetic methodologies (Fruchey et al., 2014).
Enzyme Inhibition Studies
The exploration of carboxamides as enzyme inhibitors, such as the study on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, highlights the potential of similar compounds in medicinal chemistry and pharmaceutical research. These studies are aimed at designing and synthesizing molecules that can modulate the activity of specific enzymes, such as arginine methyltransferase 1 (CARM1), which is relevant in the context of therapeutic interventions (Allan et al., 2009).
Mecanismo De Acción
Mode of Action
The compound contains a difluoromethylthio group, which has been shown to participate in various chemical reactions . The presence of this group could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds containing a difluoromethylthio group have been associated with various biochemical processes .
Pharmacokinetics
The presence of the difluoromethylthio group could potentially influence these properties, as difluoromethylation has been associated with improved pharmacokinetic properties in some compounds .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(difluoromethylsulfanyl)benzoyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S/c1-21-16(23)14-10-11-6-2-4-8-13(11)22(14)17(24)12-7-3-5-9-15(12)25-18(19)20/h2-9,14,18H,10H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCUPCBXOGQECN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


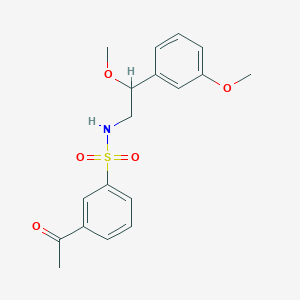
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2354863.png)
![N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2354864.png)
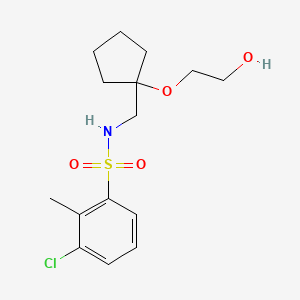
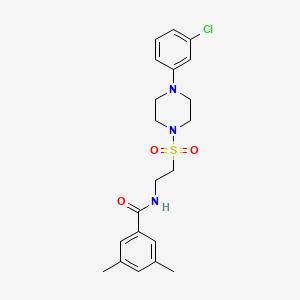

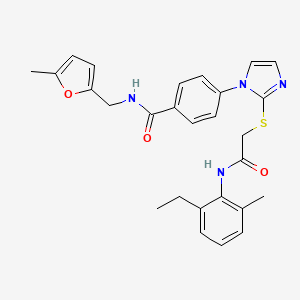
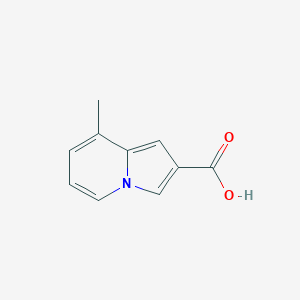
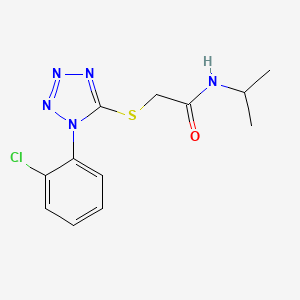
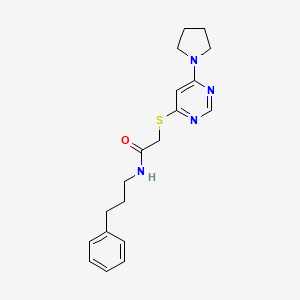
![1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone](/img/structure/B2354882.png)
![8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2354883.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354884.png)